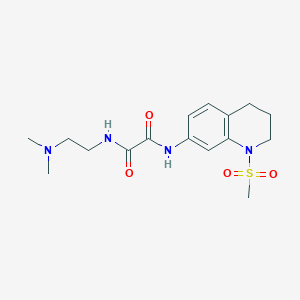

N1-(2-(dimethylamino)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

This oxalamide derivative features a dimethylaminoethyl group at the N1 position and a methylsulfonyl-substituted tetrahydroquinoline (THQ) moiety at the N2 position. The dimethylaminoethyl substituent may enhance solubility or receptor interaction compared to other analogs, while the methylsulfonyl-THQ group contributes to metabolic stability .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-19(2)10-8-17-15(21)16(22)18-13-7-6-12-5-4-9-20(14(12)11-13)25(3,23)24/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKONYYMKDKWRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of significant interest due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C25H29N7O

- Molecular Weight : 475.54 g/mol

- CAS Number : 1421372-67-9

The compound features a unique structure that includes a dimethylaminoethyl group and a tetrahydroquinoline moiety, which are known to influence its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study on related tetrahydroquinoline derivatives showed that they could induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting proliferative signals.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway has been observed in vitro.

- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against a range of pathogens, potentially due to their ability to disrupt bacterial cell membranes.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of tetrahydroquinoline derivatives on human breast cancer cells. The results indicated that these compounds inhibited cell growth significantly and induced apoptosis through mitochondrial pathways. The study reported IC50 values in the low micromolar range, suggesting potent activity.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.2 | Mitochondrial apoptosis |

| Compound B | 7.8 | Caspase activation |

| This compound | 6.5 | Unknown |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following oxalamides share core structural features but differ in N1/N2 substituents, influencing their functional properties:

Pharmacological and Toxicological Profiles

- Potency: S336 () is a benchmark oxalamide with high umami receptor activation, suggesting that N1 aromatic groups (e.g., dimethoxybenzyl) enhance potency. The target compound’s dimethylaminoethyl group, being aliphatic, may reduce receptor affinity but improve bioavailability .

- Metabolism: All oxalamides undergo hydrolysis to yield non-toxic metabolites (e.g., ethanolamine derivatives), as confirmed by FAO/WHO evaluations . The methylsulfonyl group in the target compound and its diethoxyethyl analog () likely slows degradation, extending half-life .

- Safety: The NOEL (No Observed Effect Level) for structurally related oxalamides is 100 mg/kg bw/day, with a safety margin of 500 million relative to human exposure levels (0.0002 μg/kg bw/day). This suggests the target compound shares a favorable toxicological profile .

Research Findings and Data Gaps

- Umami Agonism : While S336’s EC50 is undisclosed, its commercial use implies high efficacy. The target compound’s efficacy remains unstudied but may differ due to its N1 substituent .

- Solubility and Stability: The diethoxyethyl analog () highlights how alkoxy groups affect solubility, whereas the target’s dimethylaminoethyl group may offer balanced lipophilicity for oral applications .

- Toxicology : The FAO/WHO report confirms class-wide safety, but substituent-specific effects (e.g., methylsulfonyl vs. pyridinyl) require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.